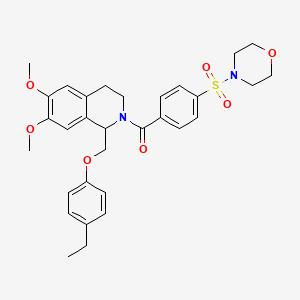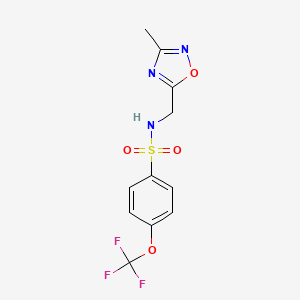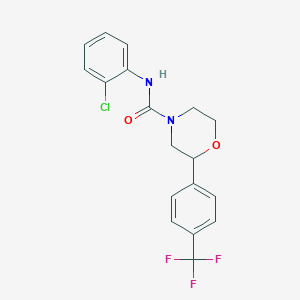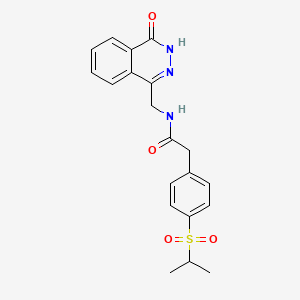
3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains an imidazole ring and a benzamide moiety, judging from its name . Imidazole rings are common in many biologically active molecules, while benzamides are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . For example, a related compound was characterized using elemental analysis, FT-IR, 1H NMR, 13CNMR and single crystal X-ray diffraction techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental and computational methods . These might include measurements of solubility, melting point, and partition coefficient, as well as computational predictions of these and other properties.
Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds structurally similar to 3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide, have been explored for their antitumor properties. Certain derivatives have passed preclinical testing stages, indicating their potential in the search for new antitumor drugs and compounds with diverse biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
Biological Importance of Benzothiazole Derivatives
The combination of (thio)urea and benzothiazole derivatives results in compounds with a broad spectrum of biological activities. These compounds are significant in medicinal chemistry due to their potential as therapeutic agents. Their synthesis and the study of their pharmacological activities provide crucial information for medicinal chemists focused on the development of new pharmacophores (Rosales-Hernández et al., 2022).
Synthesis and Transformation of Phosphorylated 1,3-Azoles
The synthesis methods of phosphorylated 1,3-azoles, including imidazole derivatives, have been documented, highlighting their chemical and biological properties. The study of these derivatives reveals their significant potential in various biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activities. This systematic study over the last 30 years indicates the importance of 1,3-azole fragments in a wide range of synthetic drugs and natural molecules (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antioxidant and Anti-inflammatory Agents
The development of benzofused thiazole derivatives has been focused on creating alternative antioxidant and anti-inflammatory agents. These derivatives show distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, indicating their importance in the design of new therapeutic agents (Raut et al., 2020).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, many compounds containing an imidazole ring have been found to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-4-12-25-23(31)19-6-5-7-21(15-19)28-14-13-26-24(28)32-16-22(30)27-20-10-8-18(9-11-20)17(2)29/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZFJRSZVWLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)


![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)

![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2417795.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)